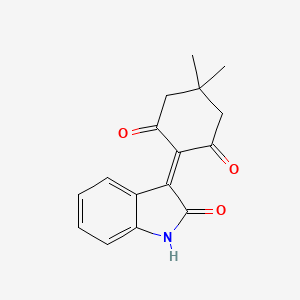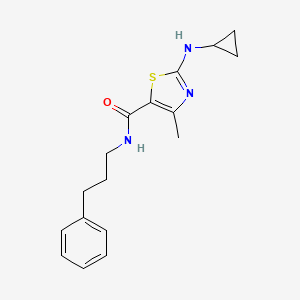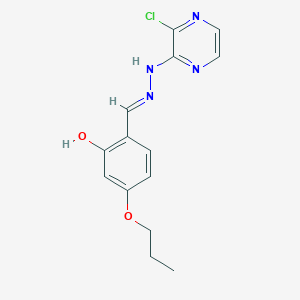
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione, also known as DIMCD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione involves its ability to bind to the minor groove of DNA and RNA. This binding alters the conformation of the nucleic acid, which affects the activity of various proteins that interact with the nucleic acid. Additionally, this compound has been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of apoptosis, and the inhibition of tumor growth. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione in lab experiments is its ability to bind to DNA and RNA, which allows for the study of various biological processes that involve nucleic acids. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the use of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione in scientific research. One potential application is in the study of epigenetics, which involves the study of changes in gene expression that are not caused by changes in the DNA sequence. Additionally, this compound has potential applications in the study of RNA biology, which has implications in the field of gene therapy. Finally, this compound has been found to have anti-tumor properties, which make it a potential therapeutic agent for various types of cancer.
Méthodes De Synthèse
The synthesis of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with indole-2-carboxaldehyde in the presence of a base catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione has been used in various scientific research studies due to its ability to bind to DNA and RNA. This compound has been found to have potential applications in the study of gene expression, transcription, and translation. Additionally, this compound has been used in the study of protein-DNA interactions, which has implications in the field of structural biology.
Propriétés
IUPAC Name |
5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-16(2)7-11(18)14(12(19)8-16)13-9-5-3-4-6-10(9)17-15(13)20/h3-6H,7-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNIUDARVDCKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6030313.png)
![ethyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B6030318.png)


![6-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030331.png)
![N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)

![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)
![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B6030407.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)